molecular formula C8H10N2O3 B14869540 3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide

3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B14869540
M. Wt: 182.18 g/mol
InChI Key: YGPOZMHABZZZEY-UHFFFAOYSA-N
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Description

3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3. . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

The synthesis of 3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide involves several steps. One common method includes the reaction of 3-pyridinecarboxylic acid with methoxyamine and methylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Methoxy(methyl)carbamoyl)pyridine 1-oxide can be compared with other pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

IUPAC Name

N-methoxy-N-methyl-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9(13-2)8(11)7-4-3-5-10(12)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPOZMHABZZZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C[N+](=CC=C1)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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